molecular formula C23H25BrOSi B3059445 Silane, [(4-bromophenyl)methoxy](1,1-dimethylethyl)diphenyl- CAS No. 133776-42-8

Silane, [(4-bromophenyl)methoxy](1,1-dimethylethyl)diphenyl-

Cat. No.: B3059445
CAS No.: 133776-42-8
M. Wt: 425.4 g/mol
InChI Key: TYWSGDVBXZNFND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (4-bromophenyl)methoxydiphenyl- involves several steps. One common method includes the reaction of 4-bromophenol with tert-butylchlorodiphenylsilane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, (4-bromophenyl)methoxydiphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Silane, (4-bromophenyl)methoxydiphenyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Silane, (4-bromophenyl)methoxydiphenyl- can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4-bromophenyl)methoxy-tert-butyl-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-18-19-14-16-20(24)17-15-19/h4-17H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWSGDVBXZNFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565190
Record name [(4-Bromophenyl)methoxy](tert-butyl)diphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133776-42-8
Record name [(4-Bromophenyl)methoxy](tert-butyl)diphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tert-butyldiphenylsilyl chloride (10.4 mL, 40.1 mmol) was added to a solution of 4-bromobenzyl alcohol (5.0 g, 26.7 mmol) and 50 mL of dichloromethane. The solution was treated with triethylamine (3.72 mL, 26.7 mmol) and (dimethylamino)pyridine (163 mg, 1.34 mmol) and stirred overnight at room temperature. The solution was diluted with 300 mL of dichloromethane and washed with 50 mL of 10% aqueous HCl. The layers were separated and the aqueous layer was extracted with 50 mL of dichloromethane. The combined organic extracts were washed with brine, and dried (MgSO4), and filtered, and the solvents were removed in vacuo. The residue was filtered through a plug (6@×2@) of silica gel using a solution of 97% hexane/ethyl acetate. After removal of the solvent the residue was heated under vacuum (3 torr) to 170° C. for 1 hour to remove a low-boiling impurity. The remaining material is the title compound.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.72 mL
Type
reactant
Reaction Step Two
Quantity
163 mg
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 7.48 g (40 mmoles) of p-bromobenzyl alcohol and 6.07 g (60 mmoles) of triethylamine in 70 mL of sieve dried DMF at 0° C. was added 14.3 g (52 mmoles) of neat t-butyldiphenylsilylchloride. The ice-water bath was removed and the mixture was stirred further for 20 hours.
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 7.48 g (40 mmoles) of p-bromobenzyl alcohol and 6.07 g (60 mmoles) of triethylamine in 70 mL of sieve dried DMF at 0° C. was added 14.3 g (52 mmoles) of neat t-butyldiphenyl-silylchloride. The ice-water bath was removed and the mixture was stirred further for 20 hours. The mixture was partitioned between ether, ice-water, and 2N hydrochloric acid, and the organic phase was separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and evaporated.
Quantity
7.48 g
Type
reactant
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Silane, [(4-bromophenyl)methoxy](1,1-dimethylethyl)diphenyl-
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Silane, [(4-bromophenyl)methoxy](1,1-dimethylethyl)diphenyl-
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Silane, [(4-bromophenyl)methoxy](1,1-dimethylethyl)diphenyl-
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Silane, [(4-bromophenyl)methoxy](1,1-dimethylethyl)diphenyl-
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Silane, [(4-bromophenyl)methoxy](1,1-dimethylethyl)diphenyl-
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Silane, [(4-bromophenyl)methoxy](1,1-dimethylethyl)diphenyl-

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